Cas no 945978-63-2 (bam)

bam structure
bam structure
Product Name:bam
CAS-Nr.:945978-63-2
MF:C14H10F4O
MW:270.222218036652
CID:2620542
Update Time:2023-09-21

bam Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
    • 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
    • 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
    • 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
    • bam
    • Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
    • InChI-Schlüssel: RYIFCXNFAICWRE-UHFFFAOYSA-N
    • Lächelt: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1

bam Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referenz
Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referenz
Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Zinc ,  Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ;  16 h, rt
Referenz
Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling
Lombardi, Lorenzo; Cerveri, Alessandro; Giovanelli, Riccardo; Castineira Reis, Marta; Silva Lopez, Carlos; et al, Angewandte Chemie, 2022, 61(47),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Water ;  rt
Referenz
Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO
Johansen, Martin B. ; Gedde, Oliver R.; Mayer, Thea S.; Skrydstrup, Troels, Organic Letters, 2020, 22(11), 4068-4072

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Referenz
Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ;  cooled
Referenz
Tryptophan hydroxylase inhibitors for treating osteoporosis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Referenz
Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referenz
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referenz
Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Referenz
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Referenz
Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders
Shi, Zhi-Cai; Devasagayaraj, Arokiasamy; Gu, Kunjian; Jin, Haihong; Marinelli, Brett; et al, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

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